2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one
Description
Overview of Bridged Bicyclic Systems in Organic Chemistry
Bridged bicyclic compounds are a unique subset of bicyclic molecules where two rings share three or more non-adjacent atoms, creating a "bridge" between two "bridgehead" atoms. rsc.org This structural arrangement imparts significant rigidity compared to fused or spirocyclic systems, where rings share two adjacent atoms or a single atom, respectively. rsc.orgle.ac.uk The constrained nature of bridged systems has profound implications for their stereochemistry and reactivity.
The nomenclature of these compounds follows the von Baeyer system, which denotes the number of atoms in the bridges connecting the two bridgehead atoms, in descending order, within brackets. For instance, the parent carbocyclic structure, norbornane (B1196662), is systematically named bicyclo[2.2.1]heptane. rsc.org
Structural Characteristics and Chemical Significance of the Azabicyclo[2.2.1]heptane Framework
The azabicyclo[2.2.1]heptane framework is a heterocyclic variant of norbornane where a nitrogen atom replaces one of the carbon atoms in the bicyclic structure. The position of the nitrogen atom is crucial and is indicated by the numbering in the IUPAC name. This nitrogen atom introduces a site of basicity and nucleophilicity, influencing the molecule's chemical behavior and potential applications. The rigid, three-dimensional structure of the azabicyclo[2.2.1]heptane scaffold makes it an attractive building block in medicinal chemistry and materials science. acs.org This framework is found in various biologically active compounds, including the potent analgesic epibatidine (B1211577). le.ac.uk
Contextualization of 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one within the Azabicyclic Chemical Landscape
This compound is a specific derivative of the 2-azabicyclo[2.2.1]heptane system. The "2-aza" designation indicates the nitrogen atom is at the 2-position of the bicyclic framework. The benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) is attached to this nitrogen, and a ketone functional group is present at the 6-position. The presence of the benzyl group often serves as a protecting group for the nitrogen atom during synthesis, which can be removed in subsequent steps if desired. The ketone at the 6-position provides a reactive site for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules. le.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-7-11-6-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJDHDDODIREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Benzyl 2 Azabicyclo 2.2.1 Heptan 6 One and Its Azabicyclo 2.2.1 Heptane Scaffold
Influence of Bridged Structure on Chemical Transformations
The rigid, strained bicyclic structure of 2-azabicyclo[2.2.1]heptane is the primary determinant of its chemical reactivity. Unlike flexible acyclic or monocyclic systems, the fixed geometry of this scaffold imposes significant constraints that lead to highly specific and often unique reaction outcomes.
Steric Effects and Facial Selectivity in Reactions
The defining characteristic of the 2-azabicyclo[2.2.1]heptane framework is its rigid, cage-like structure, which presents two distinct faces for chemical attack: the sterically unhindered exo face and the sterically congested endo face, which is shielded by the ethano bridge. This steric differentiation is a powerful tool for controlling stereochemistry.
Reactions at the C-6 ketone, and other positions on the five-membered ring, overwhelmingly favor attack from the exo face. rsc.org This high facial selectivity is a direct consequence of the steric hindrance imposed by the bicyclic structure. For instance, nucleophilic additions to ketones on similar tricyclic systems show a strong preference for exo-facial attack. acs.org Hydrogenation reactions are also highly selective; the catalytic hydrogenation of a 6-substituted 2-azabicyclo[2.2.1]hept-5-ene occurs selectively on the exo face to yield the corresponding saturated heptane. rsc.org The bulky N-benzyl group further contributes to the steric environment, influencing the approach of reagents. In related systems, the stereochemical outcome of reactions can be governed by such steric factors, leading to high diastereoselectivity. rsc.org
Role of Ring Strain on Reactivity
The bicyclo[2.2.1]heptane system is characterized by significant ring strain due to the deviation of its bond angles from ideal tetrahedral geometry. This inherent strain is a potent driving force for chemical reactions that can lead to more stable, less-strained products. nih.gov One of the most significant manifestations of this strain-driven reactivity is the rearrangement of the 2-azabicyclo[2.2.1]heptane skeleton into the less-strained 2-azabicyclo[3.2.1]octane system. This ring expansion occurs via the formation of an aziridinium (B1262131) intermediate, which is then opened by a nucleophile at the more substituted carbon, effectively releasing the strain of the [2.2.1] system. nih.gov
Furthermore, the fixed geometry of the scaffold facilitates neighboring group participation by the nitrogen at the N-2 position. The nitrogen's lone pair can assist in displacing leaving groups at other positions, such as C-7, through the formation of a tricyclic aziridinium salt intermediate. le.ac.ukrsc.org This participation dictates the stereochemical outcome of nucleophilic substitutions, often leading to retention of configuration. le.ac.uk This electronic interaction is a direct result of the constrained bridged structure, which holds the nitrogen atom in a fixed position relative to other reactive centers. google.com
Reactivity at the Ketone Functionality (C-6 Position)
The ketone at the C-6 position is a key site for functionalization of the 2-benzyl-2-azabicyclo[2.2.1]heptan-6-one molecule. Its reactivity is heavily influenced by the stereoelectronic properties of the bicyclic scaffold.
Nucleophilic Additions and Reductions
The C-6 carbonyl group readily undergoes nucleophilic additions. As dictated by the steric environment of the scaffold, attacking nucleophiles, including hydrides from reducing agents, approach almost exclusively from the less hindered exo face. This results in the formation of endo-alcohols with high diastereoselectivity.
The table below summarizes typical reduction reactions, highlighting the preferential formation of the endo-alcohol product.
| Reaction | Reagent | Product | Diastereoselectivity (endo:exo) |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-endo-ol | High (predominantly endo) |
| Reduction | Lithium aluminium hydride (LiAlH₄) | 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-endo-ol | High (predominantly endo) |
This predictable stereochemical outcome is a cornerstone of synthetic strategies utilizing this scaffold.
α-Functionalization Reactions of the Ketone
Functionalization at the carbon atoms adjacent (alpha) to the C-6 ketone (C-5 and C-7) is synthetically valuable but challenging due to the bicyclic structure. However, reactions that proceed through an enolate or enolate-like intermediate have been demonstrated. A crucial example is the base-induced epimerization of a C-7 ethoxycarbonyl group (a position electronically analogous to the α-position of the C-6 ketone) from the anti to the syn configuration. rsc.org This transformation necessarily proceeds through the formation of a planar enolate intermediate, demonstrating that deprotonation alpha to a carbonyl is feasible on this scaffold. rsc.org
Direct functionalization at the C-6 position has also been achieved through different methodologies. A radical-induced rearrangement has been used to introduce substituents at C-6 of the corresponding hept-5-ene precursor. rsc.org Additionally, hydroformylation of a related 2-azabicyclo[2.2.1]hept-5-en-3-one system successfully introduced a formyl group at the C-6 position, showcasing a direct C-C bond formation at this site. The alkylation of enolates in structurally similar camphor-derived lactams proceeds with high diastereoselectivity, further suggesting that α-alkylation of this compound is a viable, if challenging, transformation. rsc.org
The table below lists examples of reactions that achieve functionalization at or adjacent to the C-6 position.
| Reaction Type | Precursor | Reagent(s) | Result | Reference |
| Epimerization via Enolate | anti-7-Ethoxycarbonyl-2-azabicyclo[2.2.1]heptane | Base | syn-7-Ethoxycarbonyl-2-azabicyclo[2.2.1]heptane | rsc.org |
| Radical Rearrangement | Azanortricyclanol | AIBN, Bu₃SnH, CBrCl₃ | 6-Trichloromethyl-2-azabicyclo[2.2.1]hept-5-ene | rsc.org |
| Hydroformylation | N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one | Rh(acac)(CO)₂, Kelliphite, CO/H₂ | N-Boc-6-formyl-2-azabicyclo[2.2.1]heptan-3-one |
Reactivity of the Tertiary Amine Nitrogen (N-2 Position)
A key reaction of the tertiary amine is oxidation to an N-oxide using reagents like m-CPBA. In the related N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, this N-oxide is a reactive intermediate that can undergo further rearrangements. The benzyl (B1604629) group itself is a common protecting group and can be removed via catalytic hydrogenation (debenzylation) to yield the corresponding secondary amine, which opens up avenues for further N-functionalization.
Crucially, the nitrogen atom is not merely a passive spectator. As previously mentioned (Section 3.1.2), its lone pair can actively participate in reactions at other sites on the scaffold. In the nucleophilic substitution of a 7-bromo derivative, the nitrogen attacks the C-7 carbon intramolecularly to form a transient tricyclic aziridinium ion, which is then opened by an external nucleophile. le.ac.ukrsc.org This neighboring group participation is a powerful illustration of the through-space interaction enforced by the bridged bicyclic structure.
Quaternization and N-Derivatization Reactions
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. Quaternization, the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt, is a fundamental transformation for this scaffold.
Studies on analogous bicyclic systems, such as 2-oxa-5-azabicyclo[2.2.1]heptane, have demonstrated that N-derivatization reactions, including quaternization with agents like methyl iodide or benzyl bromide, are highly stereoselective. researchgate.net For instance, the quaternization of N-substituted derivatives leads to the formation of epimeric quaternary salts, where the incoming substituent adds preferentially to one face of the molecule. researchgate.net This stereoselectivity is governed by the steric hindrance imposed by the bicyclic framework. The synthesis of various N-acyl and N-nitroso derivatives of the related 7-azabicyclo[2.2.1]heptane has also been accomplished, further highlighting the versatility of the nitrogen center for derivatization. cdnsciencepub.com
A general method for synthesizing anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptanes has been developed, showcasing the utility of N-derivatization in creating a diverse range of analogues. le.ac.uk These reactions are crucial for modulating the chemical and biological properties of the parent compound.
Nitrogen Inversion and its Impact on Reactivity
Nitrogen inversion is a process where a pyramidal amine rapidly inverts its configuration through a planar transition state. In acyclic or simple monocyclic amines, this process is typically very fast. However, in constrained bicyclic systems like 2-azabicyclo[2.2.1]heptane, the barrier to nitrogen inversion is significantly higher. rsc.orgrsc.org This is due to the geometric constraints of the ring system, which increase the angle strain in the planar transition state.
Low-temperature NMR studies on N-chloro derivatives of 2-azabicyclo[2.2.1]heptane have allowed for the direct observation of both the exo and endo nitrogen invertomers. rsc.orgrsc.org The energy barrier for this inversion increases as the size of the carbon bridges in the bicyclic system decreases. rsc.orgrsc.org For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol, which is lower than in some model acyclic amines despite the constrained internal C-N-C bond angle. acs.org This suggests that torsional strain, in addition to angle strain, plays a significant role in determining the inversion barrier. acs.org The endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is found to be slightly more stable (by about 0.3 kcal/mol) than the exo isomer. acs.org
The slowed rate of nitrogen inversion has a profound impact on reactivity. It can lead to the existence of stable, separable invertomers at low temperatures and influences the stereochemical outcome of reactions at the nitrogen center, such as the quaternization reactions discussed previously. rsc.orgresearchgate.net The preference for one invertomer over another can dictate the direction of nucleophilic attack or rearrangement pathways. researchgate.net
| Compound/System | Inversion Barrier (ΔG‡) | Notes |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 kcal/mol | Endo to exo isomer inversion. acs.org |
| N-Chloro-2-azabicyclo[2.2.1]hept-5-ene | ~14.8 kcal/mol | Endo to exo invertomer. rsc.orgrsc.org |
Skeletal Rearrangements and Ring Expansion Reactions
The inherent ring strain in the azabicyclo[2.2.1]heptane skeleton makes it a substrate for various skeletal rearrangement reactions, often leading to the formation of more stable, less strained ring systems.
Transformations to Azabicyclo[3.2.1]octane Systems
A notable rearrangement of the 2-azabicyclo[2.2.1]heptane scaffold is its ring expansion to the thermodynamically more stable 2-azabicyclo[3.2.1]octane system. This transformation relieves ring strain. rsc.org
One documented method involves a Mitsunobu-promoted rearrangement of 2-azabicyclo[2.2.1]heptane derivatives bearing a primary alcohol. rsc.org The proposed mechanism proceeds through the activation of the alcohol, followed by an intramolecular nucleophilic attack by the nitrogen atom. This forms a strained tricyclic aziridinium intermediate, which is then regioselectively opened by a nucleophile at the more substituted carbon, resulting in the expanded 2-azabicyclo[3.2.1]octane ring system. rsc.org
Another pathway involves the Meisenheimer rearrangement. The N-oxide of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, for example, rearranges to form N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net This reaction highlights how derivatization of the nitrogen atom can trigger skeletal transformations. Additionally, the Favorskii rearrangement of N-carbethoxytropinone, an 8-azabicyclo[3.2.1]octane, can be used in reverse, so to speak, to contract the ring and form 7-azabicyclo[2.2.1]heptane derivatives, demonstrating the synthetic relationship between these two bicyclic systems. researchgate.net
Other Bridged Ring Rearrangements
Besides the expansion to the [3.2.1] system, other rearrangements are known. Radical cyclization reactions of precursors like 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines can yield a mixture of products, including both 7-azabicyclo[2.2.1]heptane (via a 5-exo cyclization) and 8-azabicyclo[3.2.1]octane (via a 6-endo cyclization) systems. rsc.org The regioselectivity of this cyclization can be controlled by substituents on the starting material. rsc.org
Furthermore, a novel cascade reaction mediated by samarium(II) iodide (SmI₂) has been developed to convert a 7-azabicyclo[2.2.1]heptadiene into a functionally complex 2-azabicyclo[2.2.1]heptene framework through a spirocyclization and rearrangement sequence. nih.gov Reductive fragmentation of a 2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride has also been observed, leading to a monocyclic pyrrole, demonstrating a complete breakdown of the bicyclic structure under certain reductive conditions. ucla.edu
Radical Reactions Involving the Azabicyclo[2.2.1]heptane System
The azabicyclo[2.2.1]heptane system is capable of supporting radical intermediates, which opens up unique synthetic pathways. The existence of a bridgehead radical in 7-azabicyclo[2.2.1]heptane systems has been proven through various radical reactions. unirioja.esunirioja.es
A common method for generating these radicals involves the oxidative decarboxylation of a corresponding carboxylic acid precursor, often via an O-acyl thiohydroxamate, also known as a Barton ester. unirioja.es This chemistry has been successfully applied to generate bridgehead α-amino-substituted radicals from precursors like N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es Once formed, these radicals can participate in a variety of reactions. For instance, they can be trapped with halogen sources (e.g., CCl₄ or BrCCl₃) to yield bridgehead-halogenated derivatives or undergo simple decarboxylation in the presence of a hydrogen radical source like tributyltin hydride. unirioja.es These radical reactions provide a versatile method for introducing substituents at the sterically hindered bridgehead position, which is often difficult to achieve through conventional ionic chemistry. unirioja.esresearchgate.net
Stability and Hydrolysis of Analogous Azabicyclo[2.2.1]heptane Amides
Amide bonds are typically planar due to resonance stabilization. However, when an amide nitrogen is part of a constrained ring system like 7-azabicyclo[2.2.1]heptane, significant pyramidalization of the nitrogen atom occurs. mdpi.comnih.gov This distortion from planarity would be expected to increase the amide's susceptibility to hydrolysis, as the resonance stabilization is diminished.
Contrary to this expectation, studies on N-benzoyl derivatives of 7-azabicyclo[2.2.1]heptane have revealed an unexpected and remarkable resistance to base-catalyzed hydrolysis. mdpi.comnih.gov Kinetic studies showed these non-planar amides to be rather inert under conditions that would typically cleave amide bonds. mdpi.com Theoretical calculations of the Gibbs free energy for the hydrolysis reaction were consistent with these experimental findings. mdpi.comnih.gov The high stability is attributed to a large negative entropy of activation (ΔS‡). This indicates that the transition state for hydrolysis is highly ordered, likely involving the specific arrangement of several solvating water molecules, which creates a significant entropic barrier to the reaction. mdpi.comnih.govresearchgate.net This inherent stability, despite the non-planar nature of the amide bond, makes the azabicyclo[2.2.1]heptane amide scaffold a unique and robust building block in medicinal chemistry and molecular design. researchgate.netdntb.gov.ua
Elucidation of Molecular Conformation and Geometry
The rigid bicyclo[2.2.1]heptane skeleton imposes significant constraints on the molecular conformation of this compound. This rigidity, however, does not preclude conformational isomerism, particularly concerning the nitrogen atom and its bulky substituent.
Solid-State and Solution Conformations
The conformation of azabicyclic systems can differ between the solid state and solution. In the solid state, X-ray crystallography provides precise atomic coordinates and reveals the preferred molecular packing. For instance, the crystal structure of a related compound, benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, shows two slightly different conformations in the asymmetric unit, primarily differing in the torsion angles of the benzyl group. researchgate.net This highlights how crystal packing forces can influence the orientation of substituents.
In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study conformational dynamics. For related 2-azabicyclo[2.2.1]heptane systems, NMR studies have shown that the molecule exists in equilibrium between different conformations. acs.orgacs.org The distribution of these conformations can be influenced by the solvent. acs.org For example, low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane indicated that the endo isomer is slightly more stable than the exo isomer in solution. acs.org This dynamic behavior is a key feature of these systems in a solution environment.
Influence of the Benzyl Group on Conformational Landscape
The N-benzyl group plays a crucial role in determining the conformational preferences of the molecule. The steric bulk of the benzyl group restricts rotation around the C-N bond and influences the pyramidal geometry at the nitrogen atom. nih.govresearchgate.net In N-substituted 7-azabicyclo[2.2.1]heptanes, steric bulk and conformational restriction around the nitrogen atom are considered important for discriminating between biological receptor subtypes. nih.gov
Stereochemical Aspects of the Azabicyclo[2.2.1]heptane Scaffold
The stereochemistry of the 2-azabicyclo[2.2.1]heptane core is complex, featuring multiple chiral centers and the possibility of different spatial arrangements of substituents, known as exo/endo isomerism.
Absolute and Relative Stereochemistry Determination
Determining the absolute and relative configuration of stereogenic centers in azabicyclo[2.2.1]heptane derivatives is critical for understanding their chemical and biological properties. High-field NMR spectroscopy is a primary tool for this purpose, where coupling constants and nuclear Overhauser effects (NOE) provide information about the relative orientation of protons and substituents. acs.orgthieme-connect.de For example, the lack of vicinal coupling between an endo proton and a bridgehead hydrogen, contrasted with appreciable coupling for the exo-bridgehead interaction, can establish the configuration of a substituent. cdnsciencepub.com
The absolute stereochemistry is often established by synthesizing the molecule from a starting material of known chirality, such as D-(-)-quinic acid. cdnsciencepub.com In other cases, the assignment of absolute configuration for a specific isomer, like the (1R,3S,4S)-configuration, is specified in synthetic patents. google.com
Exo/Endo Isomerism and its Structural Implications
Substituents on the bicyclo[2.2.1]heptane ring can be oriented in two distinct ways: exo (pointing away from the larger, six-membered ring) or endo (pointing towards it). google.com This exo/endo isomerism is a fundamental aspect of the system's stereochemistry. acs.orgacs.org The presence of a chiral center at the 3-position of a 2-azabicyclo[2.2.1]heptane, for instance, results in two possible isomeric structures, the exo- and endo-configurations. nih.gov
The relative stability of these isomers can be subtle. In 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is found to be about 0.3 kcal/mol more stable than the exo isomer. acs.org The structural implications of this isomerism are significant, affecting the molecule's shape, reactivity, and interaction with other molecules. For example, the orientation of a substituent can dramatically influence its accessibility for a chemical reaction.
Analysis of Ring Strain and Bond Angles
The bicyclo[2.2.1]heptane system is inherently strained due to the geometric constraints of its fused rings. This strain arises from deviations in bond angles from the ideal tetrahedral angle of 109.5° and from torsional strain due to eclipsed conformations. libretexts.org
Nitrogen Pyramidalization and its Structural Consequences in Analogous Amides
In the realm of bicyclic systems, the geometry of the amide nitrogen atom often deviates from the idealized planar sp² hybridization, a phenomenon known as nitrogen pyramidalization. This structural distortion has profound consequences on the chemical and physical properties of the molecule. In amides analogous to this compound, particularly those built upon the 7-azabicyclo[2.2.1]heptane framework, this pyramidalization is a well-documented and significant feature. acs.orgacs.orgresearchgate.net
The deviation from planarity in these bicyclic amides is primarily attributed to the inherent strain within the rigid ring system. acs.org The constrained geometry of the bicyclo[2.2.1]heptane skeleton forces the C-N-C bond angles to be smaller than the typical 120° of a planar amide, inducing a more tetrahedral, or sp³-like, character at the nitrogen atom. acs.org This rehybridization leads to a pyramidal arrangement of the substituents around the nitrogen.
To quantitatively describe the extent of this non-planarity, the Winkler-Dunitz parameters are employed: the twist angle (τ), and the nitrogen (χN) and carbonyl carbon (χC) pyramidalization parameters. nih.gov The twist angle, τ, measures the torsion around the N-C(O) bond, while χN quantifies the out-of-plane bending of the nitrogen substituents. For a perfectly planar amide, both τ and χN are 0°. nih.gov
Detailed structural studies, including X-ray crystallography and computational analyses, have provided valuable data on the degree of nitrogen pyramidalization in various N-substituted 7-azabicyclo[2.2.1]heptane derivatives. For instance, N-thiobenzoyl-7-azabicyclo[2.2.1]heptane exhibits significant non-planarity with a twist angle (τ) of 11.2°. acs.org The degree of this distortion can be modulated by the electronic nature of the substituents. Electron-withdrawing groups on the aroyl moiety tend to restore planarity to the thioamide group. acs.org
The structural consequences of nitrogen pyramidalization are significant. The distortion weakens the resonance between the nitrogen lone pair and the carbonyl π-system. This leads to a measurable elongation of the N-C(O) bond and a slight shortening of the C=O bond, reflecting an increased double-bond character for the carbonyl group. nih.govrsc.org Furthermore, the reduced resonance stabilization lowers the rotational barrier around the N-C(O) bond, a characteristic feature of these non-planar amides. acs.orgacs.org
The direction of the nitrogen pyramidalization can also be influenced by substituents on the bicyclic framework. nih.govrsc.org For example, in certain bicyclic lactams, the amide group has been observed to tilt away from a bridgehead substituent. nih.gov This directional preference can be influenced by factors such as intramolecular hydrogen bonding. rsc.org
The following table summarizes key structural parameters related to nitrogen pyramidalization in several amides analogous to this compound, providing a comparative look at the extent of this distortion.
| Compound | Twist Angle (τ) | Nitrogen Pyramidalization (χN) | N-C(O) Bond Length (Å) | C=O Bond Length (Å) | Reference |
|---|---|---|---|---|---|
| N-thiobenzoyl-7-azabicyclo[2.2.1]heptane | 11.2° | Not Reported | Not Reported | Not Reported | acs.org |
| p-Nitro-N-thiobenzoyl-7-azabicyclo[2.2.1]heptane | 0.1° | Not Reported | Not Reported | Not Reported | acs.org |
| N-Bn-diazabicyclo[3.3.1]nonan-2-one | 23.5° | Not Reported | 1.380 | Not Reported | rsc.org |
| 1-Aza-2-adamantanone | Not Reported | Not Reported | 1.475 | Not Reported | rsc.org |
Conclusion
2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one is a noteworthy compound within the family of bridged nitrogen heterocycles. Its synthesis, primarily initiated by the aza-Diels-Alder reaction, and the reactivity of its ketone functionality, make it a versatile intermediate for the creation of more elaborate and potentially biologically active molecules. The rigid and stereochemically defined azabicyclo[2.2.1]heptane core provides a robust scaffold for the exploration of new chemical space. Further detailed studies on its synthesis, characterization, and reactivity are warranted to fully unlock its potential in organic synthesis and medicinal chemistry.
Applications of the 2 Azabicyclo 2.2.1 Heptan 6 One Scaffold in Advanced Organic Synthesis
Utilization as a Versatile Chiral Building Block
The rigid 2-azabicyclo[2.2.1]heptane skeleton is a valuable chiral platform in asymmetric synthesis. mdpi.com Its constrained conformation makes it an excellent starting material for creating molecules with well-defined three-dimensional structures. The synthesis of this scaffold often employs stereoselective reactions, such as the aza-Diels-Alder reaction, which can produce a single enantiomer with four defined stereogenic centers. mdpi.comthieme-connect.com
An example is the asymmetric aza-Diels-Alder reaction between an N-benzylimine derived from 8-phenylneomenthyl glyoxylate (B1226380) and cyclopentadiene (B3395910). This reaction yields the (1R,3-exo)-adduct as the primary diastereomer, which can then be reduced to provide [(1R,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol in high enantiomeric purity. thieme-connect.com The ability to generate such chiral intermediates underscores the utility of the azabicyclo[2.2.1]heptane system as a foundational element for constructing complex chiral molecules. pwr.edu.pl
The versatility of this scaffold is further demonstrated by its use in preparing a variety of derivatives for applications in both asymmetric synthesis and biomedical research. mdpi.com The inherent chirality and rigidity of the 2-azabicyclo[2.2.1]heptane core allow for precise control over the spatial arrangement of functional groups, a critical aspect in the design of bioactive compounds and chiral catalysts.
Scaffold for the Synthesis of Conformationally Constrained Amino Acid Analogues (e.g., Proline Mimics)
The rigid structure of the 2-azabicyclo[2.2.1]heptane system makes it an ideal scaffold for creating conformationally constrained analogues of amino acids, particularly proline. uni-regensburg.denih.gov Proline's unique five-membered ring imparts significant conformational restrictions on peptides, and bicyclic analogues based on the azabicyclo[2.2.1]heptane framework introduce even greater rigidity. uni-regensburg.ded-nb.info This increased rigidity can enhance biological activity, improve receptor selectivity, and increase stability against enzymatic degradation. uni-regensburg.de
Synthesizing these proline mimics often involves multi-step sequences starting from precursors like 7-azabicyclo[2.2.1]heptane derivatives. For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized as a constrained proline analogue. researchgate.net Another example is the asymmetric synthesis of novel, conformationally constrained 4-hydroxyprolines, such as (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, from an iodo-1,3-oxazine intermediate derived from an asymmetric Diels-Alder reaction. unirioja.es
The incorporation of these rigid amino acid analogues into peptides is a key strategy for developing peptidomimetics with improved pharmacological properties. d-nb.infounirioja.es By restricting the conformational freedom of the peptide backbone, researchers can better understand the structural requirements for biological activity. nih.gov
Table 1: Examples of Conformationally Constrained Amino Acid Analogues based on the Azabicyclo[2.2.1]heptane Scaffold
| Compound Name | Starting Material/Key Intermediate | Application/Significance | Reference(s) |
|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Methyl 2-benzamidoacrylate | Constrained proline analogue for studying β-turn conformations. | researchgate.net |
| (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Iodo-1,3-oxazine from asymmetric Diels-Alder | Conformationally constrained 4-hydroxyproline (B1632879) analogue. | unirioja.es |
| 2,5-Ethanoproline (7-azabicyclo[2.2.1]heptane skeleton) | Not specified | Proline analogue with reduced conformational freedom. | nih.gov |
Precursor in the Total Synthesis of Complex Natural Products and Analogues (e.g., Epibatidine (B1211577) Analogues)
The 2-azabicyclo[2.2.1]heptane scaffold is a crucial precursor in the total synthesis of several complex natural products, most notably epibatidine and its analogues. le.ac.ukacs.org Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, is a potent analgesic, but its high toxicity limits its therapeutic use. le.ac.ukgoogle.com Consequently, extensive research has focused on synthesizing analogues with a better therapeutic profile. le.ac.uk
A common strategy involves constructing the 2-azabicyclo[2.2.1]heptane core early in the synthesis. For example, a general method for preparing anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptanes has been developed to create a variety of epibatidine analogues. le.ac.uk This method utilizes an aza-Diels-Alder reaction to form the bicyclic skeleton, which is then further functionalized. le.ac.uk
Another versatile intermediate, N-BOC-7-azabicyclo[2.2.1]heptan-2-one, has been used for the enantiospecific synthesis of both (+) and (-) enantiomers of epibatidine. acs.orgscielo.br The synthesis of epibatidine has also been achieved via a Favorskii rearrangement to contract a tropinone (B130398) skeleton, forming the 7-azabicyclo[2.2.1]heptane ring system. acs.org These synthetic routes highlight the central role of the 2-azabicyclo[2.2.1]heptane framework in accessing the complex architecture of epibatidine and its derivatives. rsc.org
Table 2: Synthetic Approaches to Epibatidine Analogues using the Azabicyclo[2.2.1]heptane Scaffold
| Key Intermediate | Key Reaction Step(s) | Target Molecule/Analogue | Reference(s) |
|---|---|---|---|
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | Aza-Diels-Alder reaction, bromination, skeletal rearrangement | 7-(Pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane analogues | le.ac.uk |
| N-BOC-7-Azabicyclo[2.2.1]heptan-2-one | Asymmetric Diels-Alder reaction | (+) and (-)-Epibatidine | acs.org |
| 7-Azabicyclo[2.2.1]heptane ring system | Favorskii rearrangement of tropinone skeleton | (±)-Epibatidine | acs.org |
| 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes | Nitrogen-directed radical rearrangement | Epibatidine analogue | rsc.org |
Design of Novel Scaffolds for Catalysis and Material Science
The rigid 2-azabicyclo[2.2.1]heptane framework is being explored for the design of novel scaffolds in catalysis and material science. mdpi.comiucr.org In catalysis, the defined stereochemistry of the scaffold is advantageous for creating chiral ligands and organocatalysts for asymmetric reactions. uni-regensburg.de
Recent research has focused on developing efficient catalytic systems for the synthesis of the 2-azabicyclo[2.2.1]heptane core itself. acs.orgacs.org For instance, a binary catalyst system composed of an aluminum(III) complex and a bromide salt has been shown to effectively produce a variety of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy amines. acs.orgacs.org This method is notable for its high diastereocontrol and relatively short reaction times. acs.orgacs.org
The 2,5-diazabicyclo[2.2.1]heptane variant of the scaffold is also incorporated into compounds designed for catalytic applications. iucr.org While the specific properties of materials derived from these scaffolds are beyond the scope of this article, the synthetic versatility of the 2-azabicyclo[2.2.1]heptane system allows for the creation of a diverse library of structures that can be evaluated for their potential in these advanced fields. mdpi.comrsc.org
Development of Specialized Reagents and Ligands Based on the Azabicyclo[2.2.1]heptane System
The unique structural features of the 2-azabicyclo[2.2.1]heptane system have led to its use in the development of specialized reagents and ligands for various applications in medicinal chemistry and asymmetric catalysis. pwr.edu.plgoogle.com
In the field of catalysis, chiral ligands based on this scaffold have proven to be highly effective. For example, phosphine-oxazoline and phosphine-thiazoline ligands incorporating the 2-azabicyclo[2.2.1]heptane framework have been developed as efficient catalysts for asymmetric hydrogenation reactions. pwr.edu.pl
In medicinal chemistry, derivatives of 7-azabicyclo[2.2.1]heptane have been patented as cholinergic receptor ligands, acting as agonists or antagonists for nicotinic or muscarinic receptors. google.com These compounds have potential applications in treating a range of neurological and mental disorders. google.com Furthermore, other derivatives have been synthesized and evaluated as potent and selective inhibitors of prolyl endopeptidase (PEP), an enzyme implicated in various physiological processes. acs.org The design of these specialized molecules leverages the rigid bicyclic structure to achieve high affinity and selectivity for their biological targets.
Conclusion and Future Research Directions
Summary of Key Advancements in the Chemistry of 2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one
Research into this compound and related compounds has led to significant advancements, primarily in synthetic methodologies and their application as scaffolds for biologically active molecules. The aza-Diels-Alder reaction has emerged as a cornerstone for constructing the core 2-azabicyclo[2.2.1]heptane framework, often starting from cyclopentadiene (B3395910) and an imine. researchgate.netnih.gov Stereoselective variations of this reaction have been developed, enabling access to enantiomerically pure bicyclic amines which are crucial for pharmaceutical applications. nih.gov
Key advancements include:
Stereoselective Synthesis: The development of protocols for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptane skeleton has been a major achievement. For instance, the aza-Diels-Alder reaction between cyclopentadiene and an enantiopure imine, such as one derived from (S)-1-phenylethylamine, allows for the isolation of a single enantiomer bearing four stereogenic centers with a defined configuration. nih.gov
Functionalization and Transformation: Following the construction of the bicyclic core, various functionalization strategies have been explored. The ketone at the C6 position in this compound serves as a versatile handle for further chemical modifications. Furthermore, rearrangements of the 2-azabicyclo[2.2.1]heptane system, such as the Meisenheimer rearrangement of related N-oxides, have been shown to provide access to novel heterocyclic systems like 2-oxa-3-azabicyclo[3.2.1]oct-6-enes. researchgate.net
Medicinal Chemistry Scaffolding: The 2-azabicyclo[2.2.1]heptane scaffold is recognized as a valuable platform in drug discovery. Its rigid structure allows for the precise spatial orientation of functional groups, making it an ideal candidate for designing ligands that target specific biological receptors. nih.govacs.org Derivatives have been investigated for a range of therapeutic areas, including as dipeptidyl peptidase-4 (DPP-4) inhibitors and as ligands for nicotinic receptors. nih.govacs.org
Identification of Remaining Challenges in Synthetic Accessibility and Control
Despite the progress, several challenges remain in the synthesis and manipulation of this compound and its analogues.
Direct Asymmetric Synthesis: While stereoselective methods exist, the development of direct and efficient asymmetric synthetic routes to the 2-azabicyclo[3.2.1]octane scaffold, a related and often-accessed system through rearrangement, remains a significant hurdle. rsc.org This challenge extends to the 2-azabicyclo[2.2.1]heptane system, where more robust and general catalytic asymmetric methods are needed.
Regioselectivity: In many reactions involving the functionalization of the bicyclic system, controlling regioselectivity can be difficult. For example, reactions such as reductive Heck coupling on related 2-azabicyclo[2.2.1]hept-5-enes can yield mixtures of isomers that are challenging to separate. researchgate.net
Scalability: Many of the current synthetic routes, while effective at a laboratory scale, may not be readily scalable for industrial production due to the use of expensive reagents, multi-step sequences, or challenging purification procedures. researchgate.net Overcoming these limitations is crucial for the broader application of these compounds.
Exploration of Undiscovered Reactivity and Transformative Potential
The unique strained structure of the 2-azabicyclo[2.2.1]heptane core suggests a wealth of unexplored reactivity. Future research could focus on leveraging this inherent strain for novel chemical transformations.
Ring-Opening and Ring-Expansion Reactions: The strain within the bicyclic system could be harnessed to drive ring-opening or ring-expansion reactions, providing access to diverse and complex molecular scaffolds that would be difficult to synthesize through other means. The rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to form 2-azabicyclo[3.2.1]octane systems is one such example that could be further exploited. rsc.org
C-H Functionalization: The application of modern C-H functionalization techniques to the 2-azabicyclo[2.2.1]heptane skeleton is a largely unexplored area. Such methods could provide more direct and efficient routes to novel derivatives, bypassing traditional multi-step functionalization sequences.
Catalysis: The chiral, rigid framework of 2-azabicyclo[2.2.1]heptane derivatives makes them attractive candidates for use as ligands in asymmetric catalysis or as organocatalysts themselves. pwr.edu.pl Exploring their application in a wider range of enantioselective transformations is a promising avenue for future investigation.
Prospects for Advanced Computational Methods in Scaffold Design and Mechanistic Understanding
Computational chemistry is poised to play an increasingly important role in advancing the chemistry of azabicyclic compounds.
Scaffold Design and SAR: In silico methods are already being used to design novel inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov Advanced computational tools can be used to predict the binding affinities of new derivatives and guide synthetic efforts in structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process. researchgate.net
Mechanistic Elucidation: Computational modeling can provide deep insights into reaction mechanisms, such as the conformational preferences and transition states of Diels-Alder reactions or subsequent rearrangements. researchgate.netacs.org This understanding is critical for optimizing reaction conditions and controlling stereochemical outcomes. For example, density functional theory (DFT) calculations have been used to understand the nonplanar nature of the amide bond in N-benzoyl-7-azabicyclo[2.2.1]heptanes. acs.org
Predicting Reactivity: As computational methods become more powerful, they may be used to predict new, undiscovered modes of reactivity for the 2-azabicyclo[2.2.1]heptane system, guiding experimentalists toward novel and transformative chemical reactions.
Outlook on the Broader Impact of Azabicyclo[2.2.1]heptane Chemistry in Synthetic Organic Chemistry
The chemistry of 2-azabicyclo[2.2.1]heptane and its derivatives, including this compound, is expected to have a lasting impact on the broader field of synthetic organic chemistry.
Access to Novel Chemical Space: These bicyclic systems provide access to a unique region of chemical space characterized by three-dimensional complexity and conformational rigidity. This is particularly valuable in medicinal chemistry, where such structures are often sought to improve selectivity and pharmacokinetic properties. rsc.orgnih.gov
Development of New Synthetic Methods: The challenges associated with the synthesis and manipulation of these strained systems will continue to drive the development of new and innovative synthetic methodologies that may find broad applicability in other areas of organic synthesis.
Inspiration for New Bioactive Compounds: The success of compounds based on the azabicyclo[2.2.1]heptane scaffold will continue to inspire the design and synthesis of new generations of bioactive molecules, including antiviral agents and therapeutics for central nervous system disorders. nih.gov
The continued exploration of the synthesis, reactivity, and application of this compound and its parent scaffold will undoubtedly lead to further exciting discoveries and solidify the importance of azabicyclic chemistry in the landscape of modern organic synthesis.
Q & A
Q. What are the key synthetic methodologies for preparing 2-benzyl-2-azabicyclo[2.2.1]heptan-6-one?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, hydrogenolysis of intermediates (e.g., cyclobutanone derivatives) followed by decarboxylation can yield the bicyclic core structure. A critical step is the enantioselective reduction using agents like LiAlH₄ to establish stereochemistry, as demonstrated in related 2-azabicyclo systems . Subsequent benzylation introduces the aromatic substituent. Purification via distillation under reduced pressure (e.g., 0.1 mm Hg) is often employed to isolate the final product .
Q. How is the structural integrity of this compound validated?
Characterization relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS) to confirm molecular structure and purity. X-ray crystallography is used to resolve stereochemical ambiguities, particularly for bicyclic systems where bridgehead substituents influence regioselectivity. For instance, Baeyer-Villiger oxidation of analogous compounds has been validated via X-ray to confirm lactone formation .
Q. What are common derivatives of 2-azabicyclo[2.2.1]heptan-6-one, and how are they synthesized?
Derivatives include oxo (via oxidation), amine (via reduction), and alkylated/acylated products (via substitution). For example, catalytic hydrogenation of the ketone group produces amine derivatives, while Friedel-Crafts acylation introduces aromatic groups. These modifications enhance utility in drug discovery or asymmetric catalysis .
Advanced Research Questions
Q. What factors influence the regioselectivity of electrophilic additions to this compound?
Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?
Discrepancies often arise from reaction conditions (e.g., temperature, solvent polarity) or catalyst choice . For example, LiAlH₄ reduction of cycloadducts may yield different diastereomers depending on chiral auxiliary usage. Systematic optimization (e.g., varying reducing agents or protecting groups) and computational modeling (DFT studies) can identify optimal pathways .
Q. What computational tools are used to predict the biological activity of 2-azabicyclo derivatives?
Molecular docking and QSAR models correlate structural features (e.g., bicyclic rigidity, substituent electronegativity) with bioactivity. For instance, modifications at the benzyl group in 2-azabicyclo[2.2.1]heptan-6-one analogs have been linked to enhanced antimicrobial or neuroprotective effects in vitro .
Methodological Considerations
Q. How is enantiomeric purity achieved in 2-azabicyclo[2.2.1]heptan-6-one synthesis?
Chiral auxiliaries (e.g., benzyl groups) or asymmetric catalysis (e.g., organocatalysts) enforce stereocontrol. The Barbier-Wieland degradation method recovers auxiliaries quantitatively, ensuring high enantiomeric excess (ee) in intermediates .
Q. What analytical challenges arise in characterizing bicyclic ketones, and how are they addressed?
Overlapping NMR signals due to rigid bicyclic frameworks can complicate analysis. 2D NMR techniques (e.g., COSY, NOESY) resolve signal assignments by identifying through-space couplings. High-resolution MS further confirms molecular formulas .
Applications in Drug Discovery
Q. How does the 2-azabicyclo[2.2.1]heptan-6-one scaffold enhance drug design?
Its conformational rigidity improves target binding affinity and metabolic stability. For example, derivatives with substituted benzyl groups show promise as protease inhibitors or GPCR modulators .
Q. What in vitro assays are used to evaluate the bioactivity of 2-azabicyclo derivatives?
Standard assays include MIC tests (antimicrobial activity), MTT assays (cytotoxicity), and receptor-binding studies (e.g., radioligand displacement). For neuroprotective agents, oxidative stress models (e.g., SH-SY5Y cells) assess efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
